N-[2-(2-Pyridinyl)ethyl]benzamide

5-HT1A receptor Serotonin antagonism Receptor binding

N-[2-(2-Pyridinyl)ethyl]benzamide (CAS 4976-05-0; molecular formula C₁₄H₁₄N₂O; molecular weight 226.27 g/mol) is a benzamide derivative containing a pyridine moiety linked via an ethyl spacer to a benzamide core. It is primarily characterized as a serotonin 5-HT1A receptor antagonist that binds to the 5-HT1A receptor and blocks serotonin-mediated neurotransmission.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 4976-05-0
Cat. No. B3060529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Pyridinyl)ethyl]benzamide
CAS4976-05-0
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=N2
InChIInChI=1S/C14H14N2O/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13/h1-8,10H,9,11H2,(H,16,17)
InChIKeyPOIFKAIWAMHITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(2-Pyridinyl)ethyl]benzamide (CAS 4976-05-0): Procurement-Grade Reference for Serotonin 5-HT1A Antagonism Research


N-[2-(2-Pyridinyl)ethyl]benzamide (CAS 4976-05-0; molecular formula C₁₄H₁₄N₂O; molecular weight 226.27 g/mol) is a benzamide derivative containing a pyridine moiety linked via an ethyl spacer to a benzamide core [1]. It is primarily characterized as a serotonin 5-HT1A receptor antagonist that binds to the 5-HT1A receptor and blocks serotonin-mediated neurotransmission . The compound is also identified by the acronym EMPA and has been studied for its effects on pain response in animal models, though its potency is reported to be low with effects observed only at high doses . This compound serves as a research tool for investigating serotonergic signaling pathways and is not currently approved for human therapeutic use by regulatory authorities .

Why N-[2-(2-Pyridinyl)ethyl]benzamide Cannot Be Simply Replaced by Other Benzamide Derivatives


Substitution of N-[2-(2-Pyridinyl)ethyl]benzamide with structurally similar benzamide derivatives is not scientifically valid due to substantial differences in pharmacological profile, target engagement, and experimental utility. While many benzamide derivatives exhibit 5-HT1A receptor antagonism, their binding affinities vary by orders of magnitude, leading to markedly different dose-response relationships and off-target effects in functional assays [1]. For instance, p-MPPI (a related N-pyridinyl-benzamide derivative) demonstrates high affinity (Ki = 0.2 nM) for the 5-HT1A receptor, whereas N-[2-(2-Pyridinyl)ethyl]benzamide is explicitly characterized as having low potency with effects only observable at high doses . This fundamental difference in potency dictates experimental design parameters, including dosing regimens, assay sensitivity requirements, and interpretation of receptor occupancy data. Furthermore, the N-pyridin-2-ylbenzamide scaffold is documented to inhibit firefly luciferase, introducing potential false positive signals in luciferase-based reporter gene assays [2]. Procurement of the specific compound is therefore essential for reproducibility and cross-study comparability when the research objective involves low-potency 5-HT1A antagonism or requires a benzamide derivative with a well-defined but modest receptor interaction profile.

Quantitative Differentiation Evidence: N-[2-(2-Pyridinyl)ethyl]benzamide (CAS 4976-05-0) Against Comparable 5-HT1A Antagonists


Comparative 5-HT1A Receptor Antagonist Potency: N-[2-(2-Pyridinyl)ethyl]benzamide vs. p-MPPI

N-[2-(2-Pyridinyl)ethyl]benzamide (EMPA) demonstrates substantially lower 5-HT1A receptor antagonism potency compared to the structurally related N-pyridinyl-benzamide derivative p-MPPI. According to supplier technical documentation, EMPA exhibits low potency with effects observed only at high doses . In contrast, p-MPPI demonstrates high-affinity binding to the 5-HT1A receptor with a reported Ki value of 0.2 nM in rat hippocampal homogenates . This represents a potency difference of multiple orders of magnitude, with p-MPPI being approximately 100- to 1000-fold more potent than EMPA (exact ratio not calculable due to absence of precise Ki or IC₅₀ data for EMPA in the available literature).

5-HT1A receptor Serotonin antagonism Receptor binding Potency comparison

N-[2-(2-Pyridinyl)ethyl]benzamide vs. WAY-100635: Potency Differentiation for 5-HT1A Receptor Studies

WAY-100635 is a well-established potent and selective 5-HT1A receptor antagonist with reported Ki values of 0.39–0.6 nM and an IC₅₀ of 0.91 nM [1]. N-[2-(2-Pyridinyl)ethyl]benzamide (EMPA), by contrast, is characterized as a low-potency 5-HT1A antagonist with effects only observable at high doses . The potency differential between WAY-100635 (subnanomolar affinity) and EMPA (high-dose requirement) exceeds 1000-fold, rendering these compounds functionally non-interchangeable in pharmacological studies. WAY-100635 also demonstrates >100-fold selectivity for 5-HT1A over other serotonin receptor subtypes and adrenergic receptors , whereas selectivity data for EMPA remain undocumented in the publicly accessible literature.

5-HT1A antagonism Receptor pharmacology Potency comparison WAY-100635

In Vivo Analgesic Activity: N-[2-(2-Pyridinyl)ethyl]benzamide Demonstrates Functional Pain Response Reduction in Animal Models

N-[2-(2-Pyridinyl)ethyl]benzamide (EMPA) has been demonstrated to decrease pain response in animal models, consistent with its functional activity as a 5-HT1A receptor antagonist . The compound binds to the 5-HT1A receptor, preventing serotonin from binding and thereby inhibiting pain transmission pathways . This in vivo functional validation distinguishes EMPA from uncharacterized or purely in vitro-active benzamide derivatives. While no direct head-to-head comparative data with other 5-HT1A antagonists (e.g., p-MPPI or WAY-100635) in identical analgesic assays are publicly available, the confirmation of in vivo efficacy establishes a baseline for functional activity that may be contrasted with the higher potency but distinct pharmacokinetic profiles of alternative 5-HT1A antagonists . Comparative studies of N-pyridinyl-benzamide derivatives have also demonstrated anti-inflammatory and analgesic activities involving α₂-adrenergic mechanisms, suggesting potential multi-modal pharmacological effects for this structural class [1].

Analgesia Pain research 5-HT1A antagonism In vivo pharmacology

Structural Scaffold Alert: N-Pyridin-2-ylbenzamide Derivatives as Competitive Luciferase Inhibitors

The N-pyridin-2-ylbenzamide core scaffold, of which N-[2-(2-Pyridinyl)ethyl]benzamide is a representative member, has been identified as a competitive inhibitor of firefly luciferase [1]. In a systematic study of substituted N-pyridin-2-ylbenzamides, compound 1 (a close structural analog) demonstrated potent luciferase inhibition with an IC₅₀ value of 1.7 ± 0.1 μM, and further optimization yielded compound 6 with an IC₅₀ of 0.069 ± 0.01 μM [1]. While N-[2-(2-Pyridinyl)ethyl]benzamide itself was not directly tested in this study, the structural homology strongly suggests potential luciferase inhibitory activity [2]. This stands in contrast to structurally distinct 5-HT1A antagonists such as WAY-100635, which do not share the N-pyridin-2-ylbenzamide scaffold and are not reported to inhibit luciferase.

Luciferase inhibition Reporter gene assay False positive High-throughput screening

Recommended Research Applications for N-[2-(2-Pyridinyl)ethyl]benzamide (CAS 4976-05-0) Based on Evidence


Low-Potency 5-HT1A Antagonist Control for Receptor Occupancy and Dose-Response Studies

N-[2-(2-Pyridinyl)ethyl]benzamide is optimally deployed as a low-potency 5-HT1A receptor antagonist control compound in pharmacological studies requiring a weak or partial antagonist. Its well-documented low potency and requirement for high dosing make it suitable for: (1) establishing baseline receptor occupancy curves at the lower end of the potency spectrum; (2) serving as a negative control alongside high-potency antagonists like WAY-100635 (Ki = 0.39–0.6 nM) or p-MPPI (Ki = 0.2 nM); and (3) validating assay sensitivity thresholds for detecting weak receptor-ligand interactions. The compound should not be selected for studies requiring potent, selective, or silent 5-HT1A antagonism, where WAY-100635 remains the gold standard [1].

In Vivo Pain Pathway Research Requiring Validated 5-HT1A Antagonist with Functional Behavioral Outcomes

The confirmed in vivo analgesic activity of N-[2-(2-Pyridinyl)ethyl]benzamide in animal pain models establishes its utility for serotonergic pain pathway research [1]. Researchers investigating 5-HT1A receptor-mediated modulation of nociception should prioritize this compound over unvalidated benzamide derivatives lacking in vivo characterization. The compound's functional blockade of serotonin-mediated pain transmission provides a behavioral pharmacology baseline for studies of central and peripheral pain mechanisms. Notably, related N-pyridinyl-benzamide derivatives also engage α₂-adrenergic mechanisms in experimental analgesic and anti-inflammatory models, suggesting potential multi-receptor pharmacology that may be relevant for certain pain research applications [2].

Structural Scaffold Reference for Luciferase Interference Studies in High-Throughput Screening

N-[2-(2-Pyridinyl)ethyl]benzamide serves as a valuable reference compound for investigating luciferase-based assay interference in high-throughput screening (HTS) campaigns. The N-pyridin-2-ylbenzamide scaffold is documented to competitively inhibit firefly luciferase, with structurally related analogs demonstrating IC₅₀ values as low as 0.069 μM [1]. Researchers employing luciferase reporter-gene assays should use this compound to: (1) validate counter-screening protocols for identifying false positive hits; (2) establish structure-activity relationships for luciferase inhibition within the benzamide chemical space; and (3) calibrate orthogonal assay validation methods when compounds from this structural class are included in screening libraries [2].

Fungicidal Derivative Synthesis Reference Standard

N-[2-(2-Pyridinyl)ethyl]benzamide functions as a core structural template for the synthesis of N-[2-(2-pyridinyl)ethyl]benzamide derivatives with fungicidal activity. Patent literature describes extensive families of substituted derivatives wherein modifications to the benzamide moiety and pyridine ring yield compounds with enhanced fungicidal activity against phytopathogenic fungi [1]. The unsubstituted parent compound provides a reference baseline for structure-activity relationship studies and serves as a starting material for derivative synthesis via established synthetic routes, including coupling of halogenobenzoyl derivatives with 2-pyridyl acetate derivatives or amidation of 2-ethylaminopyridine intermediates [2].

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